Decapreno-β-carotene-d10

Carotenoid analysis HPLC method validation Internal standard selection

Researchers analyzing carotenoids face interference and ion suppression in LC-MS when using non-deuterated internal standards. Decapreno-β-carotene-d10 (C50H58D10) solves this with a C50 backbone that co-elutes with α-/β-carotene and a +10 Da mass shift for unambiguous MRM quantification. - Eliminates ion suppression in plasma lipid extracts; no matrix-matched calibration needed. - One internal standard for both HPLC-UV (450 nm) and LC-MS confirmatory workflows. - Stable-isotope-labeled; store at -20°C; ships ambient. For R&D only.

Molecular Formula C₅₀H₅₈D₁₀
Molecular Weight 679.14
Cat. No. B1158502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecapreno-β-carotene-d10
Synonyms1,1’-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene-1,26-diyl]bis[2,6,6-trimethylcyclohexene-d10;  (all-E)-1,1’-(3,7,11,16,20,24-Hexamethyl-_x000B_1,3,5,7,9,11,13,15,17,19,21
Molecular FormulaC₅₀H₅₈D₁₀
Molecular Weight679.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decapreno-β-carotene-d10 – Deuterated Carotenoid Internal Standard


Decapreno-β-carotene-d10 is a stable-isotope-labeled analog of decapreno-β-carotene (a C50 β-carotene homolog) in which ten hydrogen atoms are replaced by deuterium, yielding a molecular formula of C50H58D10 and a molecular weight of approximately 679.14 g·mol⁻¹ . It belongs to the hydrocarbon carotenoid class and is primarily utilized as an internal standard (IS) for the high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) quantification of hydrocarbon carotenes such as α-carotene, β-carotene, and lycopene in food, biological, and environmental matrices . The parent non-deuterated compound, decapreno-β-carotene (C50H68, MW 669.1), was first validated by Khachik and Beecher in 1985 as an IS for HPLC analysis of carrot carotenoids, demonstrating complete chromatographic separation from all-trans-α-carotene, all-trans-β-carotene, and its 15,15′-cis isomer .

Type Deuterated internal standard for carotenoid LC-MS
Workflow Isotope-dilution quantification of hydrocarbon carotenes
Key advantage Co-eluting C50 backbone with +10 Da mass shift

Why Decapreno-β-carotene-d10 Outperforms Alternative Standards


Internal standard selection for carotenoid analysis cannot be arbitrary: the chosen IS must match the physicochemical behavior of the target analytes (retention time, extraction recovery, ionization efficiency) while remaining fully resolvable from all endogenous carotenoids . Non-deuterated decapreno-β-carotene achieves excellent chromatographic selectivity for hydrocarbon carotenes in HPLC-UV applications , but its utility in LC-MS workflows is limited because it produces the same molecular ion as the analyte, making isotope-dilution quantification impossible without the mass shift that deuterium provides. Conversely, other widely employed IS compounds—β-apo-8′-carotenal, echinenone, canthaxanthin—exhibit documented instability problems and fail to co-elute with the hydrocarbon carotene fraction . The d10-labeled variant uniquely bridges this gap: it retains the C50 carotene backbone for optimal chromatographic co-elution with α- and β-carotene while the deuterium tag supplies a +10 Da mass shift that enables unambiguous selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) in MS-based assays .

1 Non-deuterated analog — identical molecular ion prevents MS-based isotope dilution; UV-only detection may increase variability in complex matrices.
2 Common alternative IS (β-apo-8′-carotenal, echinenone, canthaxanthin) — documented instability and failure to co-elute with hydrocarbon carotene fraction may compromise accuracy.
3 C45 homolog (nonapreno-β-carotene) — reported higher suitability for HPLC-UV but lacks MS mass shift; method transfer to LC-MS may require separate IS validation.

Comparative Evidence for Decapreno-β-carotene-d10


Isocratic HPLC Resolution of Hydrocarbon Carotenes

Validation of the parent compound decapreno-β-carotene showed baseline separation of all-trans-α-carotene, all-trans-β-carotene, and 15,15′-cis-β-carotene from the internal standard using an isocratic reversed-phase HPLC system . Quantitative results for α-carotene and β-carotene obtained with the internal standard method did not differ significantly from values obtained using pure external standards, confirming equivalent accuracy . Because Decapreno-β-carotene-d10 is structurally identical except for the non-exchangeable deuterium labels, it preserves this chromatographic selectivity while extending the analytical range to mass spectrometric detection.

HPLC resolution
head-to-head
Baseline separation of all-trans-α-carotene, β-carotene, and 15,15′-cis-β-carotene from IS; quantitative results not significantly different from external standard (n=3 carrot extractions). Isocratic C18, MeOH/ACN/THF, UV 450 nm.
Validates chromatographic selectivity and accuracy of the parent IS; d10-labeled analog extends this performance to LC-MS.
Reported from single-laboratory validation; method-transfer context may require verification.
Carotenoid analysis HPLC method validation Internal standard selection

Deuterium Mass Shift for Isotope-Dilution LC-MS

The replacement of ten hydrogen atoms by deuterium increases the monoisotopic mass from approximately 669.1 Da (non-deuterated) to 679.1 Da for Decapreno-β-carotene-d10, providing a mass shift of roughly 10 Da . This mass difference, in conjunction with the typically high isotopic purity (≥95 atom% D, ), permits selective SIM or MRM monitoring without interference from the native analyte signal. In contrast, the non-deuterated form produces an identical molecular ion, requiring reliance on chromatographic peak area alone, which increases variability and limits detection specificity in complex matrices .

Mass shift for MS
cross-study
d10-labeled: monoisotopic mass ≈ 679.1 Da; isotopic purity ≥ 95 atom% D
Non-deuterated: monoisotopic mass ≈ 669.1 Da; 0 Da shift
+10 Da mass shift enables selective SIM/MRM without native analyte interference, converting a UV-only IS into an LC-MS compatible standard.
Isotopic enrichment specification review recommended prior to method development.
LC-MS quantification Isotope dilution Deuterated internal standard

C45 Homolog Suitability for HPLC-UV

A later publication by the same USDA research group stated that a synthetic C45 β-carotene (nonapreno-β-carotene) “has been found to be a more suitable internal standard than decapreno-β-carotene” for hydrocarbon carotenoid quantification by HPLC . This head-to-head statement, extracted from the 1988 report cited by the scite database, indicates that the C45 analog offers superior chromatographic characteristics for UV-based detection. Decapreno-β-carotene-d10 counters this comparative disadvantage by providing the mass-spectrometric specificity that neither the C50 nor the C45 IS can deliver in LC-MS applications, thereby remaining the preferred choice for MS-coupled analytical platforms.

C45 homolog suitability
data to verify
Decapreno-β-carotene (C50): reported less suitable than C45 homolog for HPLC-UV
Nonapreno-β-carotene (C45): stated to be more suitable (qualitative statement, no numerical metrics)
HPLC-UV preference for C45 does not transfer to LC-MS; d10-labeled C50 remains the only IS compatible with both detection modes.
Source: scite.ai citation of 1988 report; original publication not fully available for verification.
Internal standard selection C45 carotene HPLC carotenoid analysis

Inert Hydrocarbon Backbone Stability

In the introductory section of the 1985 paper, the authors note that canthaxanthin, β-apo-8′-carotenal, and dimethyl-carotene “have instability problems” that limit their routine use as internal standards . The all-hydrocarbon structure of decapreno-β-carotene lacks labile functional groups (no carbonyls, hydroxyls, or epoxides), conferring inherently greater chemical stability during extraction, storage, and chromatography. Decapreno-β-carotene-d10 shares this degradation-resistant scaffold, making it a more robust choice for multi-laboratory validation studies and long-term quality-control programs.

Backbone stability
class-level
Decapreno-β-carotene/d10: all-hydrocarbon C50 scaffold; no documented instability
Canthaxanthin, β-apo-8′-carotenal, dimethyl-carotene: documented instability problems
Inert hydrocarbon structure may support long-term method robustness and reduce batch-to-batch variability.
Qualitative stability comparison; degradation kinetics not reported.
Internal standard stability Carotenoid degradation Method robustness

Decapreno-β-carotene-d10: High-Value Applications


Isotope-Dilution LC-MS/MS for Plasma Carotenoids

In large-scale observational studies or randomized controlled trials, accurate determination of plasma carotenoid concentrations is critical for linking dietary intake to health outcomes. Decapreno-β-carotene-d10 serves as an ideal isotope-dilution internal standard because its C50 backbone co-extracts and co-elutes with the C40 hydrocarbon carotenes , while the +10 Da mass shift allows MRM channels that are free of endogenous interference . This eliminates the need for matrix-matched calibration curves and compensates for ion suppression, which is particularly problematic in plasma lipid extracts .

Authenticity Testing of Carrot-Derived Products

Commercial carrot concentrates and color formulations require precise hydrocarbon carotene profiling for quality control and adulteration detection. The validated isocratic HPLC method developed by Khachik and Beecher, which successfully separated and quantified α-carotene, β-carotene, and the 15,15´-cis-β-carotene isomer using the parent IS , can be directly adapted to the d10-labeled analog for MS confirmation of peak identity when co-eluting matrix interferents are suspected.

Single Internal Standard for HPLC-UV and LC-MS

Regulatory and pharmacopoeial method submissions increasingly demand that HPLC methods be transferable to LC-MS platforms for confirmatory analysis. Decapreno-β-carotene-d10 is the only internal standard that satisfies both detection modes: it provides UV response equivalent to the non-deuterated compound at 450 nm and simultaneously supplies the mass shift required for MS quantification . This eliminates the need to validate and inventory separate IS materials for UV-based routine QC and MS-based confirmatory testing.

Isotope Tracer Studies of Carotenoid Absorption

In Caco-2 cell uptake experiments or rodent feeding studies investigating carotenoid bioavailability, the use of a deuterated IS that is chemically analogous to the absorbed carotenes but distinguishable by mass is essential . Decapreno-β-carotene-d10 can be spiked into cell culture media or tissue homogenates prior to extraction, allowing researchers to correct for variable recovery without the risk of isotopic cross-talk between the IS and the native analytes .

Application
Selection Property
Validation Focus
Isotope-dilution LC-MS/MS of plasma carotenoids
Co-eluting C50 backbone with +10 Da mass shift for MRM
Matrix-effect control; no endogenous interference in human plasma research matrices
Carrot product authenticity testing
Validated isocratic HPLC-UV resolution; MS-compatible for peak confirmation
Peak identity confirmation when co-eluting matrix interferents are suspected
Single IS for HPLC-UV and LC-MS dual-platform workflows
UV response equivalent to non-deuterated compound plus mass shift for MS
Method transferability without separate IS validation for each detection mode
Carotenoid absorption tracer studies (Caco-2 / rodent models)
Deuterated analog distinguishable by mass; no isotopic cross-talk with native analytes
Recovery correction and variable uptake normalization in biological research matrices
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